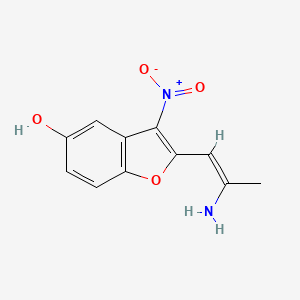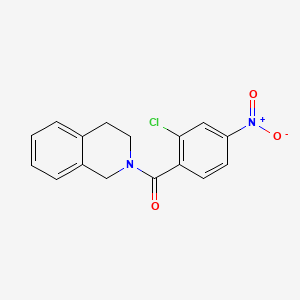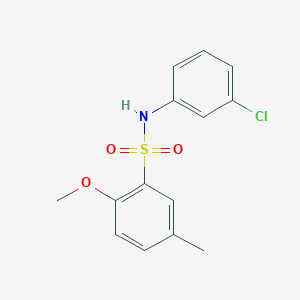
2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol, also known as ANB-NOS, is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications. ANB-NOS is a derivative of benzofuran and has been found to possess various biochemical and physiological effects that make it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol has been found to have various scientific research applications, including as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol has been shown to have vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol has been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide, which is involved in various physiological processes, including vasodilation, neurotransmission, and immune response. 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol has been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol has been found to induce apoptosis and inhibit angiogenesis, both of which are important processes in cancer development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol for lab experiments is its stability and solubility in water, which makes it easy to handle and administer. 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol also has a relatively low toxicity, which makes it a safer alternative to other chemicals that are used in biological experiments. However, one limitation of 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol is its low yield in the synthesis process, which can make it expensive and time-consuming to produce.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol. One area of focus is the optimization of the synthesis method to increase the yield and reduce the cost of production. Another area of focus is the investigation of the mechanism of action of 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol, which could lead to the development of more targeted and effective therapeutic interventions. Additionally, there is potential for the development of 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol as a diagnostic tool for the detection of cancer and other diseases.
Synthesemethoden
The synthesis of 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol involves the condensation of 2-nitroresorcinol with allylamine, followed by reduction of the nitro group to an amine using hydrogen gas and palladium on carbon as a catalyst. The final step involves the nitration of the amine group using nitric acid to produce 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol. The overall yield of the synthesis is approximately 40%.
Eigenschaften
IUPAC Name |
2-[(Z)-2-aminoprop-1-enyl]-3-nitro-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6(12)4-10-11(13(15)16)8-5-7(14)2-3-9(8)17-10/h2-5,14H,12H2,1H3/b6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTCYOFXPNSIAL-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C2=C(O1)C=CC(=C2)O)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=C(C2=C(O1)C=CC(=C2)O)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)



![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)
![3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5700646.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide](/img/structure/B5700650.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5700661.png)
![4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)